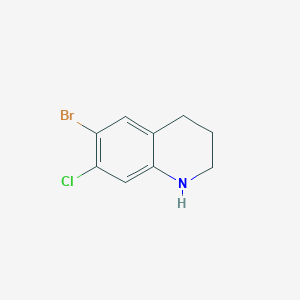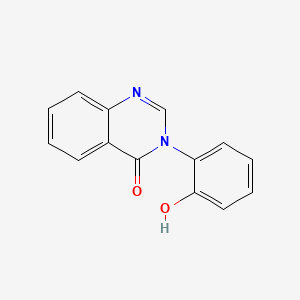![molecular formula C11H14BrN B11868558 Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- CAS No. 156697-63-1](/img/structure/B11868558.png)
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bromomethyl)-1-(4-methylbenzyl)aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 4-methylbenzyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine typically involves the reaction of 1-(4-methylbenzyl)aziridine with a bromomethylating agent. One common method is to use N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS adds to the aziridine ring, forming the desired product.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of microreactors can enhance the efficiency and safety of the bromomethylation process by providing precise temperature and flow rate control.
化学反応の分析
Types of Reactions
2-(bromomethyl)-1-(4-methylbenzyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The aziridine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of aziridine derivatives with various functional groups.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
科学的研究の応用
2-(bromomethyl)-1-(4-methylbenzyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
Similar Compounds
1-(4-methylbenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(4-methylbenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(bromomethyl)-1-benzylaziridine: Similar structure but without the methyl group on the benzyl ring, affecting its steric and electronic properties.
Uniqueness
2-(bromomethyl)-1-(4-methylbenzyl)aziridine is unique due to the presence of both the bromomethyl and 4-methylbenzyl groups, which confer specific reactivity and steric effects. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
CAS番号 |
156697-63-1 |
|---|---|
分子式 |
C11H14BrN |
分子量 |
240.14 g/mol |
IUPAC名 |
2-(bromomethyl)-1-[(4-methylphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrN/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,6-8H2,1H3 |
InChIキー |
HEYMNIGZOOJQSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2CC2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


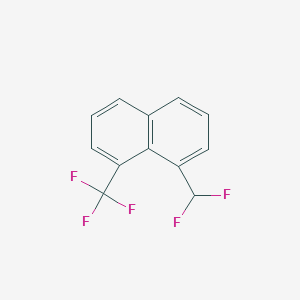
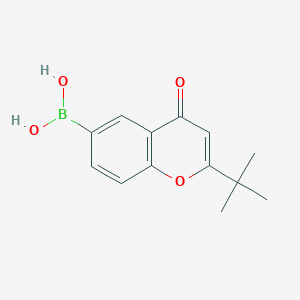
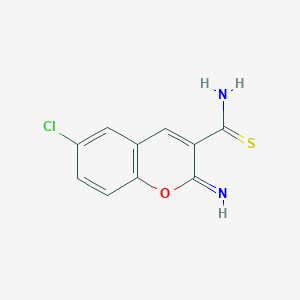
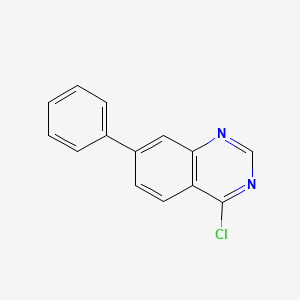
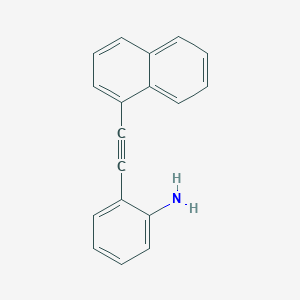
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
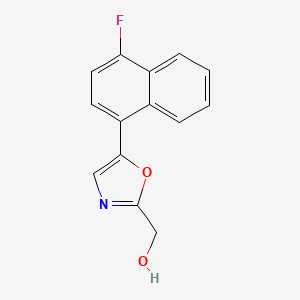
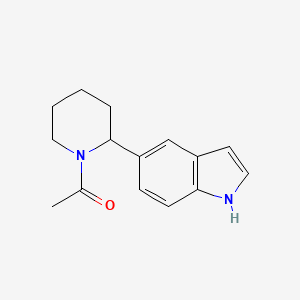
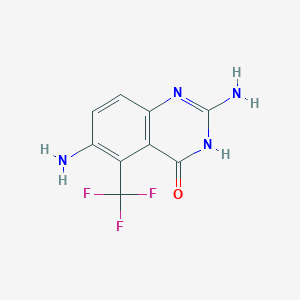
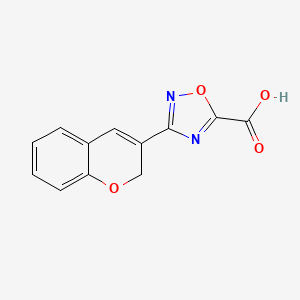
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)

